4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile
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Overview
Description
4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It contains a piperidine ring conjugated to a benzonitrile group through a carbonyl linkage, with a 5-methylpyrimidin-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the nitrile group may produce a primary amine .
Scientific Research Applications
4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzonitrile-containing molecules. Examples include:
Uniqueness
What sets 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-10-21-19(22-11-14)25-13-16-3-2-8-23(12-16)18(24)17-6-4-15(9-20)5-7-17/h4-7,10-11,16H,2-3,8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWXDSXERMDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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